molecular formula C32H63N3O B12688947 N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide CAS No. 71141-91-8

N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide

Cat. No.: B12688947
CAS No.: 71141-91-8
M. Wt: 505.9 g/mol
InChI Key: PAINYZUXWIBACX-UHFFFAOYSA-N
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Description

N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The long alkyl chain and myristamide group may enhance the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide is unique due to its specific combination of a long alkyl chain and a myristamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

71141-91-8

Molecular Formula

C32H63N3O

Molecular Weight

505.9 g/mol

IUPAC Name

N-[2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethyl]tetradecanamide

InChI

InChI=1S/C32H63N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-33-27-29-35(31)30-28-34-32(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,34,36)

InChI Key

PAINYZUXWIBACX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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